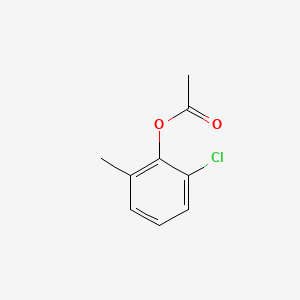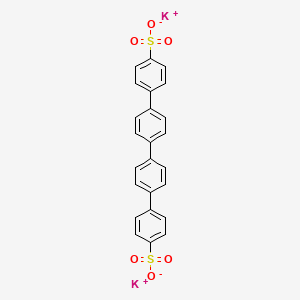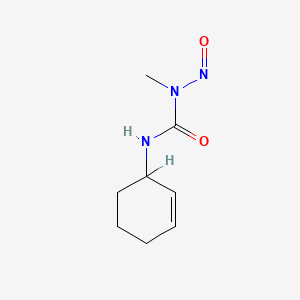
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is a specialized organic compound with a unique structure that combines a urea moiety with a cyclohexene ring and a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- typically involves the reaction of 3-(2-cyclohexen-1-yl)-1-methylurea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-urea.
Reduction: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-urea.
Substitution: Formation of various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- involves its interaction with molecular targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is the basis for its potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-hydroxy-
Uniqueness
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack the nitroso functionality.
Eigenschaften
CAS-Nummer |
33024-58-7 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
3-cyclohex-2-en-1-yl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H13N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H,9,12) |
InChI-Schlüssel |
XSSLGZDKHDRBIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1CCCC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
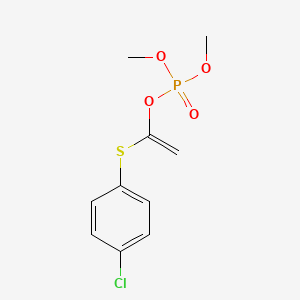


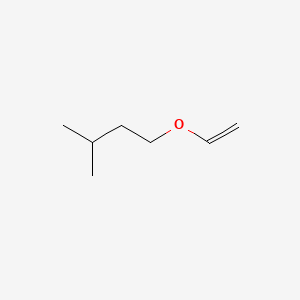
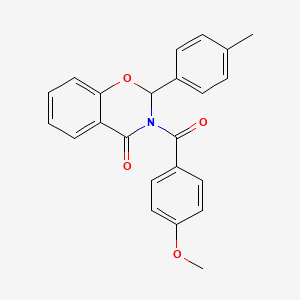
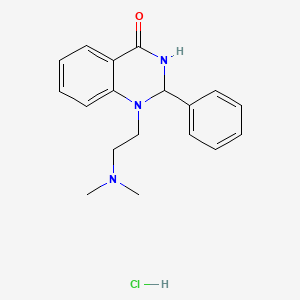
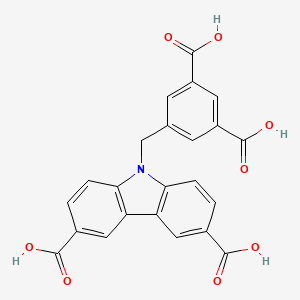

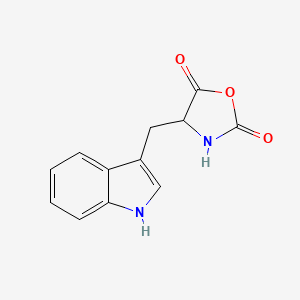
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)
